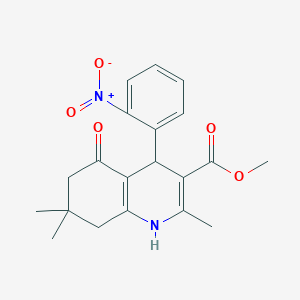

Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15725023

Molecular Formula: C20H22N2O5

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22N2O5 |

|---|---|

| Molecular Weight | 370.4 g/mol |

| IUPAC Name | methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C20H22N2O5/c1-11-16(19(24)27-4)17(12-7-5-6-8-14(12)22(25)26)18-13(21-11)9-20(2,3)10-15(18)23/h5-8,17,21H,9-10H2,1-4H3 |

| Standard InChI Key | CGNRGBIADYYMNW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |

Introduction

Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound is characterized by its intricate molecular structure and diverse chemical properties, making it a subject of interest in medicinal chemistry due to its potential biological activities.

Synthesis Methods

The synthesis of Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the Hantzsch reaction. This multi-component process combines an aldehyde (such as 4-nitrobenzaldehyde), a β-ketoester (like methyl acetoacetate), and an ammonium acetate in the presence of a catalyst.

Synthesis Steps:

-

Hantzsch Reaction: Combine 4-nitrobenzaldehyde, methyl acetoacetate, and ammonium acetate.

-

Catalyst Addition: Use a suitable catalyst to facilitate the reaction.

-

Purification: Employ techniques like recrystallization and chromatography to enhance yield and purity.

Biological Activities and Applications

Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits significant biological activity due to its unique structural features. The nitro group can undergo bioreduction, leading to interactions with cellular components that may result in enzyme inhibition or receptor modulation.

Potential Applications:

-

Medicinal Chemistry: Due to its potential therapeutic applications.

-

Biological Research: For studying interactions with biological targets.

Comparison with Similar Compounds

Other compounds in the hexahydroquinoline class, such as Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, have different nitrophenyl positions, affecting their chemical properties and biological activities .

Comparison Table:

| Compound | Molecular Weight (g/mol) | Nitrophenyl Position |

|---|---|---|

| Methyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 424.46 | 2-nitrophenyl |

| Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 370.4 | 3-nitrophenyl |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume